molecular formula C8H16ClN2O2P B1607695 Chlorodimorpholinophosphine CAS No. 75302-66-8

Chlorodimorpholinophosphine

Cat. No.: B1607695
CAS No.: 75302-66-8
M. Wt: 238.65 g/mol
InChI Key: LMQYERHSWTWFIH-UHFFFAOYSA-N
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Description

Chlorodimorpholinophosphine is an organophosphorus compound with the chemical formula C8H16ClN2O2P. It is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two morpholine rings.

Preparation Methods

Chlorodimorpholinophosphine can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with morpholine in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Chlorodimorpholinophosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Chlorodimorpholinophosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of chlorodimorpholinophosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .

Comparison with Similar Compounds

Chlorodimorpholinophosphine can be compared with other organophosphorus compounds such as:

Properties

IUPAC Name

chloro(dimorpholin-4-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN2O2P/c9-14(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQYERHSWTWFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373917
Record name Chlorodimorpholinophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75302-66-8
Record name P,P-Di-4-morpholinylphosphinous chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75302-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodimorpholinophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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